molecular formula C18H19N3O3S B2594560 Ethyl 5-amino-3-(4-isopropylphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate CAS No. 1171706-77-6

Ethyl 5-amino-3-(4-isopropylphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

Cat. No. B2594560
CAS RN: 1171706-77-6
M. Wt: 357.43
InChI Key: RDLCQVLXMOONKT-UHFFFAOYSA-N
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Description

Pyridazine and its related compounds have recently received much attention due to their reactions, synthetic and effective biological importance . They have been reported to possess antimicrobial, antituberculosis, antifungal, anticancer, herbicidal activities, and plant growth regulators and crop protecting agents .


Synthesis Analysis

Pyridazine derivatives have been synthesized through a versatile method . For instance, the condensation of ethyl 5-amino-3,4-diphenylthieno[2,3-c]pyridazine-6-carboxylate with triethyl orthoformate in the presence of acetic anhydride as a catalyst gives the corresponding ethoxymethyleneamino intermediate .


Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated on the basis of elemental analysis and various spectroscopic methods . For example, the IR spectrum can show peaks corresponding to CH aromatic, C=O, and NO2 groups .


Chemical Reactions Analysis

Pyridazine derivatives have been shown to undergo a variety of chemical reactions . For instance, a copper-promoted 6-endo-trig cyclization of readily available β,γ-unsaturated hydrazones enables an efficient synthesis of a series of 1,6-dihydropyridazines .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, they appear as brown crystals with a melting point of 125–127 °C .

Scientific Research Applications

Safety And Hazards

While specific safety and hazard information for your compound is not available, it’s important to handle all chemical compounds with care and follow safety protocols. For similar compounds, hazard statements include H302, H315, H319, H335 .

Future Directions

The future research directions could involve designing and synthesizing new heterocyclic compounds including pyrimidothienopyridazine moieties with suitable substituent of biological and pharmacological interest . Further investigations could also be carried out on the most potent compounds against various cell lines .

properties

IUPAC Name

ethyl 5-amino-4-oxo-3-(4-propan-2-ylphenyl)thieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3S/c1-4-24-18(23)15-13-9-25-16(19)14(13)17(22)21(20-15)12-7-5-11(6-8-12)10(2)3/h5-10H,4,19H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDLCQVLXMOONKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)N)C3=CC=C(C=C3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-amino-3-(4-isopropylphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

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